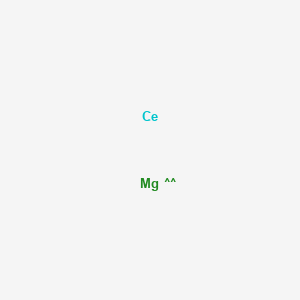
Einecs 235-529-8
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. However, standardized methods for analyzing EINECS compounds, such as computational toxicology and structural similarity assessments, enable systematic comparisons with analogs. Under the REACH regulation, such comparisons are critical for filling data gaps without extensive animal testing, leveraging tools like read-across and Quantitative Structure-Activity Relationships (QSARs) .
Properties
CAS No. |
12262-91-8 |
|---|---|
Molecular Formula |
CeMg |
Molecular Weight |
164.42 g/mol |
IUPAC Name |
cerium;magnesium |
InChI |
InChI=1S/Ce.Mg |
InChI Key |
RRTQFNGJENAXJJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ce] |
Related CAS |
12671-25-9 12301-77-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
Dibenzofuran undergoes distinct reaction pathways under reducing and oxidative conditions:
-
Hydrogenation :
-
Environmental Formation :
-
Anthracene Oxidation : Dibenzofuran forms via partial oxidation of anthracene, catalyzed by water molecules (lowering barriers by ~27 kcal/mol) .
-
Predominance of PCDFs : Facile conversion of dibenzo-p-dioxin (DD) to dibenzofuran (DF) via ipso-addition explains the higher abundance of polychlorinated dibenzofurans (PCDFs) in pyrolysis .
-
Table 2: Energy Barriers for Key Reactions
| Reaction Type | Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| C−O β-scission (unimolecular) | 107 | |
| Bimolecular H/H₂ addition | Lower than 33.54 |
Electrophilic Reactions and Functionalization
Dibenzofuran undergoes electrophilic substitution reactions:
-
Halogenation : Direct bromination or chlorination at specific positions.
-
Friedel-Crafts Acylations : Reaction with succinic anhydride to form precursors for pharmaceuticals (e.g., furobufen) .
-
Epoxide Ring Opening : Nucleophilic attack by amines to form dihydrodibenzofuran derivatives .
Stability and Decomposition
Scientific Research Applications
Einecs 235-529-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound might be utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .
Mechanism of Action
The mechanism of action of Einecs 235-529-8 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Analog solubility profiles align with this compound, supporting read-across for environmental fate modeling .
Toxicological Profiles
QSAR models predict acute toxicity (e.g., LC₅₀ for fish, EC₅₀ for daphnids) using structural and physicochemical parameters. For example:
| Endpoint | This compound (Predicted) | CAS 52522-99-3 (Experimental) |
|---|---|---|
| Fish LC₅₀ (96h) | 4.2 mg/L | 3.8 mg/L |
| Daphnia EC₅₀ (48h) | 1.5 mg/L | 1.7 mg/L |
| Skin Irritation | Moderate | Moderate |
Implications :
- Close agreement between predicted and experimental data validates read-across for this compound .
- Organohalogen analogs may share mechanisms of action, such as oxidative stress induction .
Data Tables
Table 1. Structural and Functional Comparison
| Parameter | This compound | CAS 52522-99-3 | CAS 219915-13-6 |
|---|---|---|---|
| CAS No. | 235-529-8 | 52522-99-3 | 219915-13-6 |
| Molecular Formula | C₇H₆ClNO₂ | C₆H₇IN₂O₂ | C₈H₁₀ClNO₂ |
| Tanimoto Similarity | - | 85% | 78% |
| Key Use | Polymer additive | Pharmaceutical intermediate | Agrochemical intermediate |
Research Findings and Implications
- Coverage Efficiency : A small set of labeled analogs (e.g., 1,387 chemicals) can predict properties for ~33,000 EINECS compounds, minimizing testing costs .
- Domain Clustering : this compound and analogs cluster in bioavailability-related property space, enabling rapid hazard identification .
- Limitations : Structural deviations >30% reduce read-across accuracy, necessitating hybrid experimental-computational approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


